molecular formula C9H10ClFO2S B13244139 1-(4-Fluorophenyl)propane-2-sulfonyl chloride

1-(4-Fluorophenyl)propane-2-sulfonyl chloride

Cat. No.: B13244139
M. Wt: 236.69 g/mol
InChI Key: MKXYSPSJKIBNLJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)propane-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a propane backbone with a sulfonyl chloride (-SO₂Cl) group at position 2 and a 4-fluorophenyl substituent at position 1. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters via nucleophilic substitution reactions.

Properties

Molecular Formula

C9H10ClFO2S

Molecular Weight

236.69 g/mol

IUPAC Name

1-(4-fluorophenyl)propane-2-sulfonyl chloride

InChI

InChI=1S/C9H10ClFO2S/c1-7(14(10,12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3

InChI Key

MKXYSPSJKIBNLJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)F)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)propane-2-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 1-(4-fluorophenyl)propane-2-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. This method is efficient and yields the desired sulfonyl chloride in good purity . Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent . Industrial production methods often employ these reagents due to their effectiveness and cost-efficiency.

Chemical Reactions Analysis

1-(4-Fluorophenyl)propane-2-sulfonyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propane-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamide bonds, which are crucial in many biologically active molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(4-Fluorophenyl)propane-2-sulfonyl chloride C₉H₁₀ClFO₂S ~236.69* Not explicitly listed Para-fluorophenyl, propane backbone
1-(3-Fluorophenyl)propane-2-sulfonyl chloride C₉H₁₀ClFO₂S 236.69 1602292-84-1 Meta-fluorophenyl isomer
4'-Fluoro-1,1'-biphenyl-4-sulfonyl chloride C₁₂H₈ClFO₂S 270.71 2794749 (PubChem) Biphenyl system, para-fluorine
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride C₉H₁₀ClFO₃S 252.69 1781100-57-9 Ethane backbone, methoxy group
Propane-2-sulfonyl chloride C₃H₇ClO₂S 142.60 10147-37-2 No aromatic substituents

*Estimated based on structural similarity to .

Biological Activity

1-(4-Fluorophenyl)propane-2-sulfonyl chloride, also known as 4-fluorobenzenesulfonyl chloride , is a sulfonyl chloride compound with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C9H10ClFO2S
  • Molecular Weight : 232.69 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)propane-2-sulfonyl chloride

The biological activity of 1-(4-Fluorophenyl)propane-2-sulfonyl chloride is primarily attributed to its ability to act as an electrophile, allowing it to interact with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of various enzymes and receptors, which are crucial in numerous biological pathways.

Biological Activities

  • Antiviral Activity
    • Research has indicated that compounds similar to 1-(4-Fluorophenyl)propane-2-sulfonyl chloride exhibit antiviral properties. For instance, studies involving analogs have demonstrated significant inhibitory effects against viruses such as chikungunya virus (CHIKV), with structure-activity relationship (SAR) studies revealing that fluorinated analogs enhance activity compared to their non-fluorinated counterparts .
  • Antimicrobial Properties
    • The compound has been investigated for its antimicrobial activities. Preliminary studies suggest that sulfonyl chlorides can inhibit bacterial growth by disrupting cell wall synthesis and function, although specific data on 1-(4-Fluorophenyl)propane-2-sulfonyl chloride remains limited.
  • Cytotoxic Effects
    • In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The mechanism may involve the activation of apoptotic pathways, although further research is needed to elucidate the exact pathways involved .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralSignificant inhibition of CHIKV replication
AntimicrobialInhibition of bacterial growth (general observations)
CytotoxicInduction of apoptosis in cancer cell lines

Case Study: Antiviral Efficacy

A study focused on the antiviral efficacy of various sulfonamide derivatives, including those related to 1-(4-Fluorophenyl)propane-2-sulfonyl chloride, revealed that the fluorinated derivatives exhibited enhanced potency against CHIKV. The study utilized Vero cells to assess cytopathogenic effects and reported a notable selectivity index for certain analogs .

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